molecular formula C22H20ClN3O2 B11412735 N-{3-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]propyl}furan-2-carboxamide

N-{3-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]propyl}furan-2-carboxamide

Cat. No.: B11412735
M. Wt: 393.9 g/mol
InChI Key: OOPIRPPRAXUUOK-UHFFFAOYSA-N
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Description

N-(3-{1-[(4-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)FURAN-2-CARBOXAMIDE is a complex organic compound that belongs to the class of benzodiazoles. Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. This particular compound features a furan-2-carboxamide moiety, which is known for its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-{1-[(4-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)FURAN-2-CARBOXAMIDE typically involves multiple steps:

    Formation of the Benzodiazole Core: This can be achieved by reacting o-phenylenediamine with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the 4-Chlorophenyl Methyl Group: This step involves the alkylation of the benzodiazole core with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate.

    Attachment of the Propyl Chain: The propyl chain can be introduced via a nucleophilic substitution reaction using a suitable propyl halide.

    Formation of the Furan-2-Carboxamide Moiety: This final step involves the reaction of the intermediate compound with furan-2-carboxylic acid chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can target the benzodiazole ring, potentially converting it to a dihydrobenzodiazole derivative.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, especially at the benzodiazole and furan rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halides (e.g., bromine, chlorine) and bases (e.g., sodium hydroxide) are commonly employed.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Dihydrobenzodiazole derivatives.

    Substitution: Various substituted benzodiazole and furan derivatives.

Scientific Research Applications

N-(3-{1-[(4-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)FURAN-2-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3-{1-[(4-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to specific enzymes or receptors, altering their activity.

    Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-CHLOROPHENYL)-N-PHENYL-[1,1’-BIPHENYL]-4-AMINE
  • N-(4-CHLOROPHENYL)-N-PHENYL-1,3-THIAZOL-2-AMINE

Uniqueness

N-(3-{1-[(4-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)FURAN-2-CARBOXAMIDE is unique due to its specific combination of a benzodiazole core with a furan-2-carboxamide moiety, which imparts distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C22H20ClN3O2

Molecular Weight

393.9 g/mol

IUPAC Name

N-[3-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]propyl]furan-2-carboxamide

InChI

InChI=1S/C22H20ClN3O2/c23-17-11-9-16(10-12-17)15-26-19-6-2-1-5-18(19)25-21(26)8-3-13-24-22(27)20-7-4-14-28-20/h1-2,4-7,9-12,14H,3,8,13,15H2,(H,24,27)

InChI Key

OOPIRPPRAXUUOK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)Cl)CCCNC(=O)C4=CC=CO4

Origin of Product

United States

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